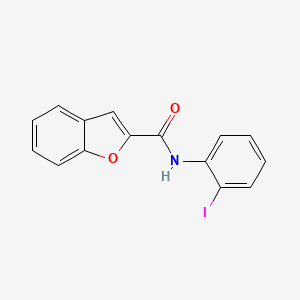![molecular formula C14H16INO2 B11996828 Cyclohexanamine, N-[(4-iodo-1,3-benzodioxol-5-yl)methylene]- CAS No. 58343-44-5](/img/structure/B11996828.png)
Cyclohexanamine, N-[(4-iodo-1,3-benzodioxol-5-yl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanamine, N-[(4-iodo-1,3-benzodioxol-5-yl)methylene]- is a chemical compound known for its unique structure and potential applications in various fields. It features a cyclohexanamine backbone with a methylene bridge connecting to a 4-iodo-1,3-benzodioxol moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine, N-[(4-iodo-1,3-benzodioxol-5-yl)methylene]- typically involves the condensation of cyclohexanamine with 4-iodo-1,3-benzodioxole-5-carbaldehyde. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction. The reaction mixture is often heated under reflux conditions to ensure complete reaction and high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques such as recrystallization or chromatography ensures the production of high-quality Cyclohexanamine, N-[(4-iodo-1,3-benzodioxol-5-yl)methylene]-.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanamine, N-[(4-iodo-1,3-benzodioxol-5-yl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the methylene bridge or the iodo group.
Substitution: The iodo group in the benzodioxol moiety can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced forms of the compound, potentially with the methylene bridge or iodo group reduced.
Substitution: Substituted derivatives with different functional groups replacing the iodo group.
Wissenschaftliche Forschungsanwendungen
Cyclohexanamine, N-[(4-iodo-1,3-benzodioxol-5-yl)methylene]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Cyclohexanamine, N-[(4-iodo-1,3-benzodioxol-5-yl)methylene]- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexanamine, N-[(4-bromo-1,3-benzodioxol-5-yl)methylene]
- Cyclohexanamine, N-[(4-chloro-1,3-benzodioxol-5-yl)methylene]
- Cyclohexanamine, N-[(4-fluoro-1,3-benzodioxol-5-yl)methylene]
Uniqueness
Cyclohexanamine, N-[(4-iodo-1,3-benzodioxol-5-yl)methylene]- is unique due to the presence of the iodo group, which can impart distinct reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The iodo group can also serve as a useful handle for further functionalization through various substitution reactions.
Eigenschaften
CAS-Nummer |
58343-44-5 |
|---|---|
Molekularformel |
C14H16INO2 |
Molekulargewicht |
357.19 g/mol |
IUPAC-Name |
N-cyclohexyl-1-(4-iodo-1,3-benzodioxol-5-yl)methanimine |
InChI |
InChI=1S/C14H16INO2/c15-13-10(6-7-12-14(13)18-9-17-12)8-16-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2 |
InChI-Schlüssel |
BANKLVPEDHQCGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N=CC2=C(C3=C(C=C2)OCO3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B11996747.png)
![Ethyl 4-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B11996749.png)

![(8S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-17,5\'-oxolane]-2\',3-dione](/img/structure/B11996751.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11996752.png)
![4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B11996753.png)
![N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}octanamide](/img/structure/B11996756.png)
![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11996759.png)

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996766.png)



